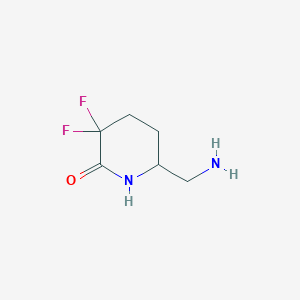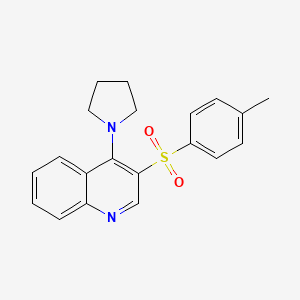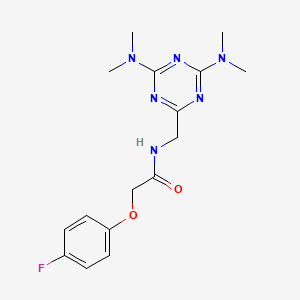![molecular formula C14H21N3O3 B2551982 3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid CAS No. 452088-62-9](/img/structure/B2551982.png)
3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While the synthesis of 3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid is not explicitly detailed in the provided papers, the synthesis of a related compound, 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, is described in the second paper. This compound was synthesized through a condensation reaction of 4-cyanobenzoic acid with 4-morpholino-1H-indazol-3-amine, which in turn was prepared from 2,6-difluorobenzonitrile by amination with morpholine and subsequent cyclization with hydrazine hydrate . This provides insight into the potential synthetic routes that could be adapted for the synthesis of this compound, involving similar condensation and amination reactions.
Molecular Structure Analysis
The molecular structure of a related compound, 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, was determined to belong to the monoclinic system with space group P21/c . Although this does not directly provide information about the molecular structure of this compound, it suggests that compounds with morpholino groups can crystallize in this system, which could be relevant for the crystallization and structure determination of the compound of interest.
Chemical Reactions Analysis
The first paper discusses a benzoic acid derivative, 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid, which is a potent and selective inhibitor of the enzyme AKR1C3 . The carboxylate group of this compound is critical for its activity, as it occupies the oxyanion hole in the enzyme. This suggests that the benzoic acid moiety in this compound could also play a significant role in its chemical reactivity and potential biological interactions.
Physical and Chemical Properties Analysis
Neither paper provides direct information on the physical and chemical properties of this compound. However, the papers do indicate that similar compounds exhibit good cellular potency and can inhibit the proliferation of cancer cell lines , and that small substituents can improve potency . These findings could be extrapolated to suggest that this compound may also have relevant biological properties, particularly if it shares structural similarities with the compounds studied in these papers.
Applications De Recherche Scientifique
Degradation and Stability of Related Compounds
- Nitisinone Stability and Degradation : A study on nitisinone, a triketone herbicide derivative used in medical treatment, employed LC-MS/MS to investigate its stability and degradation products under various conditions. The research highlighted the formation of degradation products such as 2-amino-4-(trifluoromethyl)benzoic acid and their stability, contributing to a better understanding of the compound's medical applications and potential environmental impacts (Barchańska et al., 2019).
Pharmaceutical and Biological Applications
Chlorogenic Acid (CGA) Pharmacological Review : Chlorogenic Acid, a phenolic compound, exhibits a range of therapeutic roles, including antioxidant, antibacterial, and neuroprotective effects. This review expands the scope of knowledge on CGA, suggesting its potential use as a natural food additive and in the development of therapeutic agents (Naveed et al., 2018).
Benzoic Acid Derivatives on Plant Metabolism : Research on the effects of amino derivatives of benzoic acid on the respiration of barley leaves indicates the intricate interactions between these compounds and plant metabolic processes, providing insights into their potential agricultural applications (Nagutb, 1964).
Synthesis and Characterization
- Salicylic Acid Derivative Synthesis : A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, demonstrated promising COX-2 specificity, toxicity profile, and anti-inflammatory activity. This review outlines the compound's discovery, potential activity, and benefits, highlighting its significance in drug development (Tjahjono et al., 2022).
Environmental and Analytical Chemistry
- Antioxidant Activity Determination Methods : A comprehensive review of analytical methods for assessing antioxidant activity sheds light on the detection mechanisms, advantages, and limitations of various assays, including ORAC, HORAC, CUPRAC, and DPPH tests. This information is crucial for antioxidant analysis in complex samples across food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Safety and Hazards
Propriétés
IUPAC Name |
3-amino-4-(3-morpholin-4-ylpropylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c15-12-10-11(14(18)19)2-3-13(12)16-4-1-5-17-6-8-20-9-7-17/h2-3,10,16H,1,4-9,15H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHZWWOENWNDPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(C=C(C=C2)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2551899.png)


![N-(4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2551903.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2551907.png)


![2-(Chloromethyl)thieno[3,2-b]pyridine;hydrochloride](/img/structure/B2551912.png)

![3-[2-(2-methoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B2551916.png)
![N-(2-furylmethyl)-2-{5-[(4-methylbenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}acetamide](/img/structure/B2551917.png)


![2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline](/img/structure/B2551922.png)